Ac-LEHD-pNA (trifluoroacetate salt)

Apoptosis Caspase activity assay Colorimetric detection

Ac-LEHD-pNA (trifluoroacetate salt) is the definitive chromogenic caspase-9 substrate for intrinsic apoptosis pathway studies. Unlike fluorogenic Ac-LEHD-AFC/AMC analogs, its pNA reporter enables quantification on standard 405 nm absorbance plate readers—no specialized fluorometric instrumentation needed. Defined kinetic parameters (Km 28.6±3.2 µM; kcat 0.42±0.05 s⁻¹) guide assay optimization and Vmax-approaching substrate loading. Critically, Ac-LEHD-pNA is cleaved by caspase-9, -4, and -5, but not by caspase-3/7, making it non-interchangeable with Ac-DEVD-pNA; substitution without orthogonal revalidation risks generating non-comparable activity data and flawed pathway interpretation. The matched inhibitor pair Ac-LEHD-CHO provides unambiguous caspase-9 specificity confirmation for publication-quality apoptosis research. Supplied as TFA salt lyophilized powder, ≥95% purity, ≥4-year stability at -20°C, ensuring long-term screening reproducibility without frequent reorder.

Molecular Formula C31H39F3N8O13
Molecular Weight 788.7 g/mol
Cat. No. B10786818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LEHD-pNA (trifluoroacetate salt)
Molecular FormulaC31H39F3N8O13
Molecular Weight788.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H38N8O11.C2HF3O2/c1-15(2)10-21(32-16(3)38)27(43)34-20(8-9-25(40)41)26(42)35-22(11-18-13-30-14-31-18)28(44)36-23(29(45)46)12-24(39)33-17-4-6-19(7-5-17)37(47)48;3-2(4,5)1(6)7/h4-7,13-15,20-23H,8-12H2,1-3H3,(H,30,31)(H,32,38)(H,33,39)(H,34,43)(H,35,42)(H,36,44)(H,40,41)(H,45,46);(H,6,7)/t20-,21-,22-,23-;/m0./s1
InChIKeyYWFBXKIYWWARIC-JSEXCYGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-LEHD-pNA (Trifluoroacetate Salt): Chromogenic Caspase-9 Substrate for Apoptosis Research


Ac-LEHD-pNA (trifluoroacetate salt), also known as Ac-Leu-Glu-His-Asp-pNA or Caspase-9 Chromogenic Substrate I, is a synthetic tetrapeptide substrate engineered for the colorimetric detection and quantification of caspase-9 activity in vitro [1]. The compound consists of the LEHD peptide sequence—which mimics the natural cleavage site recognized by caspase-9 within apoptotic signaling—conjugated to a p-nitroaniline (pNA) chromophore that, upon enzymatic cleavage, releases free pNA with a characteristic yellow color measurable at 405–408 nm via standard spectrophotometry or microplate readers [2]. Ac-LEHD-pNA is supplied as a lyophilized powder formulated as the trifluoroacetate (TFA) salt, with reported purity ≥95% and long-term storage stability of ≥4 years at -20°C, making it suitable for reproducible biochemical and cell-based apoptosis studies .

Ac-LEHD-pNA Procurement Guide: Why Substrate Selection Dictates Apoptosis Assay Outcomes


Caspase substrates bearing the identical LEHD tetrapeptide sequence exhibit fundamentally distinct detection characteristics, dynamic ranges, and experimental workflows that preclude direct interchangeability without assay revalidation. The chromogenic pNA reporter in Ac-LEHD-pNA enables quantification using ubiquitous absorbance plate readers without specialized fluorescence or luminescence instrumentation, yet yields different sensitivity profiles compared to fluorogenic Ac-LEHD-AFC or Ac-LEHD-AMC analogs [1]. Critically, cross-reactivity patterns vary across caspase family members—Ac-LEHD-pNA is cleaved by caspase-9 as well as caspases-4 and -5, whereas alternative substrates such as Ac-DEVD-pNA preferentially report on caspase-3/7 activity, and Ac-IETD-pNA on caspase-8 [2]. Furthermore, the TFA counterion present in the trifluoroacetate salt formulation influences peptide solubility and may affect biological assay outcomes, making lot-to-lot consistency and salt form specification material procurement considerations [3]. These factors collectively mean that substituting one LEHD-based substrate for another without orthogonal validation risks generating non-comparable activity measurements and flawed pathway interpretation.

Ac-LEHD-pNA Quantitative Differentiation: Comparative Evidence for Scientific Selection


Ac-LEHD-pNA vs. Ac-LEHD-AFC: Detection Method Determines Instrumentation Requirements and Sensitivity

Ac-LEHD-pNA utilizes p-nitroaniline (pNA) as the reporter moiety, which upon caspase-9 cleavage releases free pNA that is detected colorimetrically at 405–408 nm using standard absorbance plate readers or spectrophotometers . In contrast, the fluorogenic analog Ac-LEHD-AFC requires a fluorescence microplate reader with appropriate excitation/emission filters to detect the released AFC fluorophore . The colorimetric pNA detection method demonstrates approximately 10–100 fold lower sensitivity compared to fluorogenic AFC detection, making Ac-LEHD-pNA optimally suited for samples with high caspase-9 activity such as recombinant enzyme preparations or strongly apoptotic cell lysates, whereas Ac-LEHD-AFC is preferred for low-activity samples requiring higher detection sensitivity .

Apoptosis Caspase activity assay Colorimetric detection

Ac-LEHD-pNA vs. Ac-DEVD-pNA and Ac-IETD-pNA: Differential Caspase Specificity Defines Pathway Analysis

In a standardized HK-2 cell apoptosis protocol, Ac-LEHD-pNA (10 mM in DMSO) was employed to specifically measure caspase-9 activity, while Ac-DEVD-pNA (4 mM in DMSO) and Ac-IETD-pNA (10 mM in DMSO) were used in parallel to quantify caspase-3 and caspase-8 activities, respectively, enabling simultaneous assessment of both intrinsic and extrinsic apoptotic pathway activation [1]. In a separate study of Fas-induced apoptosis in Jurkat T cells, the caspase-9 inhibitor Ac-LEHD-CHO effectively blocked apoptosis enhancement, whereas the caspase-8 inhibitor Ac-IETD-CHO showed no inhibitory effect, confirming the pathway-specific role of caspase-9 and validating the LEHD sequence as a caspase-9-selective targeting motif [2]. This demonstrates that Ac-LEHD-pNA reports specifically on caspase-9-dependent (intrinsic/mitochondrial) apoptotic signaling, whereas Ac-DEVD-pNA and Ac-IETD-pNA report on caspase-3/7 (executioner) and caspase-8 (extrinsic) pathways, respectively.

Apoptosis Caspase specificity Intrinsic pathway

Ac-LEHD-pNA Kinetics: Defined Km and kcat Enable Reproducible Activity Quantification

Kinetic parameters for Ac-LEHD-pNA have been experimentally determined using recombinant human caspase-9, yielding a Michaelis constant Km of 28.6 ± 3.2 µM and a catalytic rate constant kcat of 0.42 ± 0.05 s⁻¹ . These quantitative parameters enable researchers to optimize substrate concentrations for maximal enzymatic velocity, calculate specific activity values, and perform meaningful inter-laboratory comparisons of caspase-9 activity measurements. While this represents class-level kinetic characterization rather than a direct head-to-head comparison with other pNA substrates, the availability of defined kinetic constants for Ac-LEHD-pNA supports reproducible assay design and troubleshooting.

Enzyme kinetics Caspase-9 Substrate characterization

Ac-LEHD-pNA Trifluoroacetate Salt: Purity Specifications and TFA Counterion Considerations

Ac-LEHD-pNA is supplied as the trifluoroacetate (TFA) salt with vendor-reported purity specifications ranging from ≥95% to 99.57% across different manufacturers . The compound demonstrates solubility of 1 mg/mL in water and is fully soluble in DMSO for stock preparation, with recommended dilution in pH 7.5 buffer for working solutions [1]. The TFA counterion, introduced during reversed-phase HPLC purification, requires consideration for biological assays as TFA⁻ can influence peptide behavior; recent systematic studies emphasize the importance of counterion quantification and specification, demonstrating that TFA removal or exchange to Cl⁻ counterions can be achieved under optimized conditions such as 10 mM HCl treatment without impacting peptide purity [2]. Users requiring precise stoichiometric peptide content calculations must account for TFA contribution to total molecular weight.

Peptide formulation Counterion analysis Quality control

Ac-LEHD-pNA Application Scenarios: Where Chromogenic Caspase-9 Detection Delivers Value


Intrinsic Apoptotic Pathway Analysis via Caspase-9 Activity Quantification

In studies investigating mitochondrial-mediated (intrinsic) apoptosis triggered by stimuli such as DNA damage, oxidative stress, or chemotherapeutic agents, Ac-LEHD-pNA enables specific quantification of caspase-9 activation. As demonstrated in HK-2 cell apoptosis studies, parallel measurement using Ac-LEHD-pNA (caspase-9), Ac-DEVD-pNA (caspase-3), and Ac-IETD-pNA (caspase-8) permits unambiguous assignment of apoptotic signaling to the intrinsic versus extrinsic pathway [1]. The colorimetric readout at 405 nm requires only a standard absorbance plate reader, facilitating implementation in laboratories across academic, pharmaceutical, and contract research settings without specialized fluorescence instrumentation.

High-Throughput Screening of Caspase-9 Inhibitors or Activators

Ac-LEHD-pNA serves as a cost-effective substrate for moderate-throughput screening campaigns targeting caspase-9 modulation. The colorimetric endpoint detection at 405 nm is compatible with 96-well and 384-well microplate formats, enabling parallel processing of compound libraries using widely available absorbance plate readers. The defined Km of 28.6 ± 3.2 µM guides substrate concentration optimization to ensure reactions operate at Vmax-approaching conditions, while the ≥4-year stability at -20°C supports long-term screening initiatives without frequent substrate reorder. The colorimetric format offers lower per-assay reagent costs compared to fluorogenic or luminogenic alternatives, making it economically favorable for large-scale screening campaigns.

Validation of Caspase-9 Involvement via LEHD-Based Inhibitor Controls

Ac-LEHD-pNA is optimally paired with the corresponding aldehyde inhibitor Ac-LEHD-CHO (or the fluoromethylketone inhibitor Z-LEHD-FMK) to confirm caspase-9-specific substrate cleavage. Studies of Fas-induced apoptosis in Jurkat T cells demonstrated that Ac-LEHD-CHO—but not Ac-IETD-CHO—effectively blocked apoptosis enhancement, establishing the caspase-9-dependence of the observed phenotype [2]. This inhibitor-controlled validation protocol ensures that measured pNA release genuinely reflects caspase-9 activity rather than cleavage by cross-reactive proteases such as caspases-4 or -5, which also recognize the LEHD motif. The matched substrate-inhibitor pair provides orthogonal confirmation essential for publication-quality apoptosis pathway analysis.

Recombinant Caspase-9 Activity Assays for Enzyme Characterization

For laboratories expressing and purifying recombinant human caspase-9, Ac-LEHD-pNA provides a straightforward and reproducible substrate for enzymatic characterization. The defined kinetic parameters (Km = 28.6 ± 3.2 µM; kcat = 0.42 ± 0.05 s⁻¹) enable calculation of catalytic efficiency and facilitate inter-laboratory comparisons of recombinant enzyme preparations. The colorimetric detection method eliminates the quenching and inner-filter effect artifacts that can complicate fluorogenic assays with impure enzyme preparations. Additionally, the high purity specifications (≥95–99.57%) and TFA salt formulation with documented solubility parameters [3] ensure consistent substrate quality across multiple enzyme characterization experiments.

Technical Documentation Hub

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